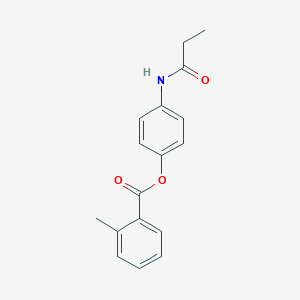![molecular formula C19H21NO3 B267274 N-(4-methoxybenzyl)-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267274.png)
N-(4-methoxybenzyl)-4-[(2-methyl-2-propenyl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-4-[(2-methyl-2-propenyl)oxy]benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MPBA and is used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of MPBA is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. MPBA has also been shown to inhibit the activity of certain proteins, including protein kinase C and protein phosphatase 2A.
Biochemical and Physiological Effects:
MPBA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. MPBA has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, MPBA has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPBA in lab experiments is its ability to selectively inhibit certain enzymes and proteins. This allows researchers to study the effects of specific enzymes and proteins on various biological processes. However, one of the limitations of using MPBA is its potential toxicity. Careful attention must be paid to the concentration of MPBA used in experiments to avoid toxicity.
Orientations Futures
There are several future directions for the study of MPBA. One area of research is the development of MPBA derivatives that have improved efficacy and reduced toxicity. Another area of research is the study of the effects of MPBA on other biological processes, such as inflammation and oxidative stress. Additionally, the use of MPBA in combination with other drugs for the treatment of various diseases is an area of research that warrants further investigation.
In conclusion, MPBA is a chemical compound that has been synthesized for scientific research purposes. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. MPBA has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and proteins. While there are advantages to using MPBA in lab experiments, careful attention must be paid to its potential toxicity. There are several future directions for the study of MPBA, including the development of MPBA derivatives and the study of its effects on other biological processes.
Méthodes De Synthèse
The synthesis of MPBA involves the reaction of 4-hydroxybenzaldehyde with 4-methoxybenzylamine to form 4-(4-methoxybenzylideneamino)phenol. This intermediate compound is then reacted with 2-methyl-2-propen-1-ol in the presence of a catalyst to yield MPBA. The synthesis of MPBA is a multi-step process that requires careful attention to detail and a thorough understanding of chemical reactions.
Applications De Recherche Scientifique
MPBA has been used in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, MPBA has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In pharmacology, MPBA has been used to study the effects of various drugs on the human body. In biochemistry, MPBA has been used to study the structure and function of proteins and enzymes.
Propriétés
Nom du produit |
N-(4-methoxybenzyl)-4-[(2-methyl-2-propenyl)oxy]benzamide |
|---|---|
Formule moléculaire |
C19H21NO3 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-4-(2-methylprop-2-enoxy)benzamide |
InChI |
InChI=1S/C19H21NO3/c1-14(2)13-23-18-10-6-16(7-11-18)19(21)20-12-15-4-8-17(22-3)9-5-15/h4-11H,1,12-13H2,2-3H3,(H,20,21) |
Clé InChI |
BEXQORKDERALPP-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
SMILES canonique |
CC(=C)COC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B267195.png)
![N-{3-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B267196.png)





![N-[3-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B267205.png)




